N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide
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Overview
Description
N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide is an organic compound that belongs to the class of amides This compound is characterized by the presence of a butanamide backbone substituted with a 3-chloro-2-methylphenyl group and a 2,4-dimethylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide typically involves the following steps:
Formation of the Amide Bond: The initial step involves the reaction of 3-chloro-2-methylaniline with 4-(2,4-dimethylphenoxy)butanoyl chloride in the presence of a base such as triethylamine. This reaction forms the desired amide bond.
Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The reaction parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity. The product is then isolated and purified using industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted amides or thiol derivatives.
Scientific Research Applications
N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide: shares structural similarities with other amides and phenoxy derivatives.
N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanoic acid: Similar structure but with a carboxylic acid group instead of an amide.
N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanol: Similar structure but with an alcohol group instead of an amide.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and phenoxy groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H22ClNO2 |
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Molecular Weight |
331.8 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(2,4-dimethylphenoxy)butanamide |
InChI |
InChI=1S/C19H22ClNO2/c1-13-9-10-18(14(2)12-13)23-11-5-8-19(22)21-17-7-4-6-16(20)15(17)3/h4,6-7,9-10,12H,5,8,11H2,1-3H3,(H,21,22) |
InChI Key |
UDSWJPSVVNHNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCC(=O)NC2=C(C(=CC=C2)Cl)C)C |
Origin of Product |
United States |
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